(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]
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Overview
Description
(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]: is an organic compound that features a pyridine ring substituted at the 2 and 6 positions with bis(2,4,6-trimethylphenyl)methanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] typically involves the reaction of pyridine-2,6-dicarboxylic acid with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the trimethylphenyl rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethylphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new ligands for catalysis and coordination chemistry.
Biology: In biological research, it can be used to study the interactions of aromatic compounds with biological macromolecules, such as proteins and nucleic acids.
Industry: In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism by which (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] exerts its effects depends on its specific application. In catalysis, the compound can act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting their structure and function.
Comparison with Similar Compounds
- (Pyridine-2,6-diyl)bis[(phenyl)methanone]
- (Pyridine-2,6-diyl)bis[(4-methylphenyl)methanone]
- (Pyridine-2,6-diyl)bis[(2,4-dimethylphenyl)methanone]
Uniqueness: Compared to its analogs, (Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone] features additional methyl groups on the phenyl rings, which can influence its steric and electronic properties. These modifications can enhance its solubility, stability, and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
328946-01-6 |
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Molecular Formula |
C25H25NO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[6-(2,4,6-trimethylbenzoyl)pyridin-2-yl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C25H25NO2/c1-14-10-16(3)22(17(4)11-14)24(27)20-8-7-9-21(26-20)25(28)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |
InChI Key |
GBYRVTGKNCCGPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=NC(=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
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